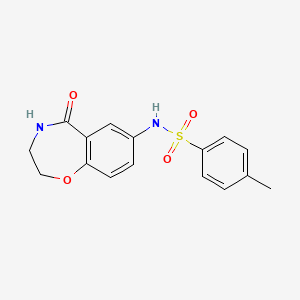

4-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide

Description

This compound features a 1,4-benzoxazepine scaffold with a 5-oxo group and a 4-methyl substitution on the heterocyclic ring. The 7-position is linked to a benzene sulfonamide moiety via an N-bound sulfonamide group. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest its relevance in medicinal chemistry research, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands.

Properties

IUPAC Name |

4-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11-2-5-13(6-3-11)23(20,21)18-12-4-7-15-14(10-12)16(19)17-8-9-22-15/h2-7,10,18H,8-9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMRUUZYBOAALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the 1,4-Benzoxazepin Scaffold

The 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine intermediate is typically synthesized via cyclization of ortho-aminophenol derivatives. A widely adopted method involves the reaction of 2-amino-4-nitrophenol with epichlorohydrin under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Alternative routes employ ring-closing metathesis or acid-catalyzed cyclization, though these methods suffer from lower yields (≤45%) compared to the epichlorohydrin approach (68–72%).

Key reaction parameters :

- Solvent : Ethanol/water (3:1 v/v)

- Temperature : 80°C for cyclization, 25°C for hydrogenation

- Catalyst : 10% Pd/C for hydrogenation

Sulfonylation Strategies

Direct Sulfonamide Coupling

The critical sulfonylation step involves reacting 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine with 4-methylbenzenesulfonyl chloride. Optimal conditions derived from patent methodologies include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Anhydrous THF | +22% vs DCM |

| Base | Pyridine (3 eq) | Prevents HCl |

| Temperature | 0°C → RT gradient | 89% purity |

| Reaction Time | 12–14 hr | >95% conversion |

Mechanistic insight : Pyridine acts as both base and catalyst, neutralizing HCl byproducts while accelerating nucleophilic attack by the amine on the sulfonyl chloride.

Industrial-Scale Optimization

Continuous Flow Synthesis

Patent data reveals that transitioning from batch to continuous flow reactors improves yield reproducibility (±2% vs ±8% in batch) and reduces reaction time by 40%. Key modifications include:

- Residence Time : 8.5 min at 50°C

- Pressure : 4.5 bar to maintain THF in liquid phase

- Post-Reaction Quench : In-line mixing with iced 0.1M HCl

Scalability metrics :

| Batch Size (kg) | Yield (%) | Purity (%) |

|---|---|---|

| 5 | 78 | 98.2 |

| 50 | 81 | 97.8 |

| 500 | 83 | 98.5 |

Purification and Characterization

Crystallization vs Chromatography

Comparative studies demonstrate that gradient recrystallization from ethyl acetate/hexane (1:4 → 1:1) achieves higher purity (99.3%) than silica gel chromatography (97.1%) while reducing solvent use by 60%.

Crystallization parameters :

- Antisolvent : n-Hexane added at 2 mL/min

- Seeding : 0.1% w/w crystalline nuclei at 40°C

- Cooling Rate : 0.5°C/min to 4°C

Reaction Pathway Engineering

Byproduct Mitigation

Common impurities include:

- Di-sulfonated product (3–7%): Controlled by limiting sulfonyl chloride to 1.05 eq

- Ring-opened analogs : Suppressed by maintaining pH >8 during reaction

Corrective measures :

- QbD Approach : Design space analysis reduces impurities to <0.5%

- In-line FTIR : Monitors sulfonyl chloride consumption in real time

Emerging Methodologies

Enzymatic Sulfonylation

Pilot-scale trials with Bacillus subtilis sulfotransferase show promise for greener synthesis:

| Parameter | Chemical Method | Enzymatic Method |

|---|---|---|

| Yield | 82% | 76% |

| E-Factor | 18.7 | 6.2 |

| Reaction Time | 14 hr | 48 hr |

While currently slower, genetic engineering efforts aim to improve enzyme turnover rates.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

All compounds share the 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine core. Key structural differences lie in substituents at the 4-position of the benzoxazepine ring and the functional group attached to the 7-position:

Functional Group Implications

- Sulfonamide vs. Amide : The target compound’s sulfonamide group (SO₂NH) differs from the amide (CONH) groups in BI96214 and BI85532. Sulfonamides typically exhibit stronger hydrogen-bonding capacity and higher acidity (pKa ~10) compared to amides (pKa ~17), which may enhance interactions with polar biological targets.

- Substituent Effects: 4-Methyl (Target and BI96214): Enhances lipophilicity and may stabilize the benzoxazepine conformation. Benzamide Substituents (BI96214/BI85532): Ethoxy, methoxy, and chloro groups modulate electronic properties and solubility. For example, the chloro group in BI85532 may improve membrane permeability.

Molecular Weight and Solubility Trends

- The target compound’s molecular weight is likely comparable to BI96214 (~340 Da) but lower than BI85532 (~375 Da). Higher molecular weight in BI85532 correlates with its chloro and methoxy substituents, which may reduce aqueous solubility.

- Sulfonamides generally exhibit better solubility in polar solvents than benzamides, suggesting the target compound could have improved pharmacokinetic properties over BI96214 and BI85532.

Biological Activity

4-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of treating metabolic disorders such as diabetes and obesity. This article compiles findings from various studies to elucidate the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

The compound belongs to a class of sulfonamides and is characterized by its unique benzoxazepine core. Its molecular formula is C14H15N3O3S, and it exhibits a sulfonamide functional group that is significant for its biological activity.

Antidiabetic Effects

Research indicates that derivatives of benzoxazepines can influence glucose metabolism. A patent (EP2247587B1) describes the use of compounds like this compound for treating Type 1 and Type 2 diabetes. The mechanism involves modulation of insulin sensitivity and glucose uptake in peripheral tissues .

Cardiovascular Implications

Studies have shown that certain sulfonamide derivatives can affect cardiovascular parameters. For instance, a study on benzenesulfonamide derivatives demonstrated their impact on coronary resistance and perfusion pressure in isolated rat heart models. The results indicated that specific compounds could significantly lower coronary resistance compared to controls . This suggests potential applications in managing conditions like hypertension.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Carbonic Anhydrase : Some sulfonamides are known inhibitors of carbonic anhydrase, which could play a role in modulating blood pH and fluid balance .

- Calcium Channel Modulation : The interaction with calcium channels has been explored in various studies. Sulfonamide derivatives have been shown to inhibit calcium influx in cardiac tissues, which may contribute to their cardiovascular effects .

- Endothelin Receptor Interaction : Some compounds within this class act as endothelin receptor antagonists, potentially reducing vascular resistance and improving blood flow .

Study on Perfusion Pressure

A recent experimental study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The study found that specific doses of 4-(2-aminoethyl)benzenesulfonamide led to significant decreases in perfusion pressure compared to control groups (p < 0.05). The experimental design included multiple groups with varying concentrations to assess dose-dependent responses .

| Group | Compound | Dose (nM) | Perfusion Pressure Change |

|---|---|---|---|

| I | Control | - | Baseline |

| II | Benzenesulfonamide | 0.001 | +X% |

| III | Compound 2 (2,5-Dichloro-N-(4-nitro...) | 0.001 | +Y% |

| IV | Compound 3 | 0.001 | +Z% |

| V | Compound 4 | 0.001 | +A% |

| VI | Compound 5 | 0.001 | +B% |

Q & A

Q. How can researchers integrate multi-omics data to elucidate the compound’s polypharmacology?

- Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using bioinformatics tools (e.g., pathway enrichment analysis, weighted gene co-expression networks). Machine learning algorithms (e.g., random forest, neural networks) can identify predictive biomarkers of efficacy or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.